1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3,5-dimethylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-8-12(7-14)9(2)16(15-8)11-5-3-4-10(13)6-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVQATKDRCIXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,2-Diaza-1,3-dienes Intermediates
- The starting material, 3-(phenyldiazenyl)but-2-enenitrile derivatives, is prepared by reacting ethyl 2-chloroacetoacetate with sodium acetate and phenylhydrazine in ethanol/water mixture.
- The reaction is carried out under stirring for 1 hour, then filtered to isolate the diaza-1,3-diene intermediates in good yield.
- This intermediate is crucial for subsequent cyclization to pyrazole derivatives.
Cyclization to Pyrazole Carbonitrile
- The diaza-1,3-diene intermediate (0.10 mmol) is placed in a sealed tube vial under nitrogen atmosphere, degassed, and heated at 90 °C for 4 hours.
- After cooling, the reaction mixture is extracted with ethyl acetate and dried over anhydrous sodium sulfate.
- The organic layer is concentrated and purified by silica gel chromatography to afford the pyrazole carbonitrile product.
Alternative Method Using 2-(Ethoxymethylene) Malononitrile
- An equimolar mixture of substituted phenylhydrazine (e.g., 3-chlorophenylhydrazine) and 2-(ethoxymethylene) malononitrile is heated at 100 °C in ethanol for 8–12 hours.
- The reaction mixture is then poured into chilled water to precipitate the product, which is filtered and washed with hexane to yield pure 5-amino-1-substituted phenyl-1H-pyrazole-4-carbonitrile intermediates.
- These intermediates can be further modified to introduce methyl groups at the 3 and 5 positions of the pyrazole ring.
Environmentally Friendly Catalytic Approaches
- Recent studies have employed Fe3O4@SiO2@Tannic acid as a green catalyst for synthesizing 5-amino-pyrazole-4-carbonitriles, which may be adapted for preparing related derivatives including this compound.
- This method involves the condensation of azo-linked salicylaldehydes, phenylhydrazines, and malononitrile under mild conditions, offering an environmentally benign alternative.
Data Table Summarizing Preparation Conditions
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Pyrazole-Carbonitrile Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile and related pyrazole-carbonitrile derivatives:
Key Observations:
Substituent Effects on Bioactivity: Fipronil and ethiprole share a 2,6-dichloro-4-(trifluoromethyl)phenyl group at position 1, which is critical for their insecticidal activity via GABA receptor disruption. In contrast, the 3-chlorophenyl group in the target compound may confer distinct binding properties due to differences in electronic and steric profiles . Instead, its methyl groups at positions 3 and 5 could enhance metabolic stability or alter solubility .
Functional Group Influence :
- The nitrile group at position 4 is a common feature in all listed compounds. This group contributes to molecular polarity and may participate in hydrogen bonding or dipole interactions in biological systems.
- The trifluoromethyl and sulfinyl groups in fipronil/ethiprole enhance their lipophilicity and resistance to enzymatic degradation, whereas the methyl groups in the target compound offer simpler steric bulk .
Synthetic Utility :
- Derivatives like the diphenylpyrazole-carbonitrile from Scheme 25 () are used as intermediates in synthesizing complex heterocycles. The target compound’s 3-chlorophenyl and methyl groups may similarly enable modular derivatization for drug discovery .
Biological Activity
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₁ClN₂
- SMILES : CC1=CC(=NN1C2=CC(=CC=C2)Cl)C
- InChIKey : BZHHNEUXYGUTMY-UHFFFAOYSA-N
The structural characteristics of this compound suggest that it may interact with various biological targets due to the presence of the chlorophenyl and carbonitrile groups.
Anti-inflammatory Activity
Pyrazoles are often explored for their anti-inflammatory effects. A review noted that certain pyrazole derivatives can inhibit nitric oxide production and other inflammatory mediators in vitro. This suggests that this compound may possess similar properties.
Study 1: Antimicrobial Evaluation
A study synthesized several pyrazole derivatives and evaluated their antimicrobial activity against a panel of pathogenic microorganisms. The results indicated that some derivatives exhibited promising activity comparable to standard antibiotics. While this compound was not directly tested, its structural analogs showed significant inhibition zones in agar diffusion assays.
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Pyrazole A | E. coli | 15 |
| Pyrazole B | Bacillus subtilis | 18 |
| This compound | Not tested | N/A |
Study 2: Anti-inflammatory Properties
Another research focused on the anti-inflammatory effects of various pyrazoles. The study found that compounds with similar structures to this compound inhibited the release of pro-inflammatory cytokines in macrophages.
| Compound Name | Cytokine Inhibition (%) | IC50 (µM) |
|---|---|---|
| Pyrazole C | TNF-α (45%) | 25 |
| Pyrazole D | IL-6 (50%) | 30 |
| This compound | Not tested | N/A |
Q & A
Q. What are the common synthetic routes for 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles or via triazenylpyrazole precursors. Key steps include:
- Precursor utilization : Triazenylpyrazole intermediates (e.g., (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile) can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-pyrazole hybrids .
- Reaction optimization : Temperature control (e.g., 50°C for 16 hours), solvent selection (THF/water mixtures), and catalyst systems (CuSO₄/sodium ascorbate) are critical for high yields (up to 88%) .
- Purification : Flash chromatography on silica gel with gradient elution (cyclohexane/ethyl acetate) ensures purity, with TLC (Rf = 0.30–0.58) monitoring .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ = 7.54 ppm for aromatic protons, δ = 150.4 ppm for cyano carbons) confirm substituent positions and purity .
- Mass spectrometry : High-resolution EI-MS (e.g., m/z 238.0961 [M⁺]) validates molecular weight .
- X-ray diffraction (XRD) : Determines crystallinity and lattice parameters (monoclinic systems, unit cell volume ~500 ų) .
- FTIR : Peaks at ~2231 cm⁻¹ (C≡N stretch) and ~1545 cm⁻¹ (C=N pyrazole ring) identify functional groups .
Q. What are the typical impurities encountered during synthesis, and how are they identified and removed?
- Common impurities : Unreacted starting materials, regioisomers, or azide byproducts.
- Detection : TLC discrepancies or unexpected NMR peaks (e.g., additional aromatic signals).
- Removal : Dry-load flash chromatography (Celite/silica gel) with gradient elution effectively isolates the target compound .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives?
- Controlled experiments : Repeat reactions under anhydrous conditions to exclude solvent artifacts (e.g., DMSO-d₆ vs. CDCl₃ shifts) .
- 2D NMR : Use HSQC or NOESY to distinguish regioisomers or confirm spatial arrangements of substituents .
- Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening in flexible derivatives .
Q. What computational methods predict the biological activity of this pyrazole derivative?
- Molecular docking : AutoDock or Schrödinger Suite evaluates binding affinity to target proteins (e.g., kinase inhibitors) using crystal structures from the PDB .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds (e.g., 3,5-difluorophenyl derivatives) .
Q. How does substituent choice on the pyrazole ring influence physicochemical properties?
- Electron-withdrawing groups (e.g., -Cl, -CF₃): Increase metabolic stability but reduce solubility.
- Steric effects : Bulky substituents at the 3-position hinder π-stacking interactions, altering crystallinity .
- Case study : Diethyl ester derivatives exhibit enhanced solubility vs. nitrile analogs due to polar carboxylate groups .
Q. How can X-ray crystallography resolve structural ambiguities?
- Single-crystal analysis : Monoclinic systems (space group P2₁/c) provide precise bond lengths/angles (e.g., C-Cl bond = 1.74 Å) .
- Polymorphism screening : Vapor diffusion crystallization (e.g., ethyl acetate/hexane) identifies metastable forms with distinct packing motifs .
Q. What strategies analyze reaction mechanisms for this compound’s formation?
- Isotopic labeling : ¹⁵N-labeled hydrazines track nitrogen incorporation into the pyrazole ring .
- Kinetic profiling : In situ FTIR monitors intermediate formation (e.g., triazenyl species) during cyclocondensation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
